2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
CAS No.: 1421485-39-3
Cat. No.: VC7298736
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421485-39-3 |
|---|---|
| Molecular Formula | C19H20ClNO2 |
| Molecular Weight | 329.82 |
| IUPAC Name | 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-14(17)12-18(22)21-13-19(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,23H,10-13H2,(H,21,22) |
| Standard InChI Key | PTAQVBNNKCNKCH-UHFFFAOYSA-N |
| SMILES | C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central acetamide backbone substituted with a 2-chlorophenyl group at the α-carbon and a 2-cyclopropyl-2-hydroxy-2-phenylethyl moiety at the nitrogen atom. The presence of a cyclopropane ring, hydroxyl group, and aromatic systems introduces steric and electronic complexity, influencing its reactivity and interactions with biological targets .
Table 1: Key Structural Features
Molecular Formula and Weight
While exact data for this compound is sparse, analogous structures such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide (C20H23NO4, MW 341.4 g/mol) suggest a molecular formula approximating C19H19ClNO2 and a molecular weight near 340–350 g/mol.
Synthesis and Reaction Pathways
Synthetic Strategies
Synthesis likely follows multi-step protocols common to substituted acetamides, involving:
-
Amide Bond Formation: Coupling 2-(2-chlorophenyl)acetic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under activating agents like EDCI or HOBt .
-
Cyclopropane Introduction: Cyclopropanation of styrene derivatives via Simmons–Smith reactions or transition metal catalysis.
-
Hydroxylation: Oxidation or hydroxylation of intermediate alkenes or ketones to install the hydroxyl group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, 0°C → RT, 12h | 65–75 | |
| Cyclopropanation | CH2I2, Zn(Cu), Et2O, reflux | 50–60 | |
| Hydroxylation | BH3·THF, H2O2, NaOH | 70–80 |
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization relies on:
-
NMR Spectroscopy: 1H and 13C NMR to confirm substituent integration and stereochemistry .
-
Mass Spectrometry: High-resolution MS for molecular weight verification .
-
X-ray Crystallography: Resolve absolute configuration if single crystals are obtained .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic aryl and cyclopropyl groups. Predicted solubility in DMSO (>10 mM) and moderate aqueous solubility (≤1 mM) at physiological pH align with similar acetamides . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the acetamide bond.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| LogP (Partition coefficient) | 2.8–3.2 (estimated via XLogP3) | |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) | |
| Hydrogen Bond Acceptors | 3 (amide O, hydroxyl O, chloride) |
Biological Activity and Applications
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume